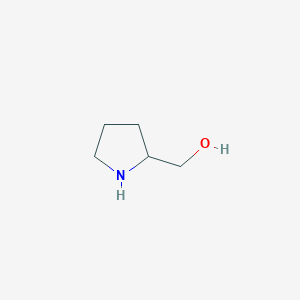

Pyrrolidin-2-ylmethanol

描述

Significance of the Pyrrolidine (B122466) Framework in Contemporary Organic Synthesis and Bioactive Molecules

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent feature in a multitude of natural products and pharmacologically important compounds. frontiersin.org Its non-planar structure and the potential for multiple stereocenters allow for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole (B145914). nih.govresearchgate.net This structural complexity is crucial for the specific interactions required for biological activity. nih.govresearchgate.net

The pyrrolidine scaffold is found in a wide range of bioactive molecules, including alkaloids, and is a key component in many approved drugs. frontiersin.org Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, antifungal, antitumor, anti-inflammatory, and antioxidant properties. frontiersin.orgtandfonline.com The versatility of the pyrrolidine ring makes it a valuable pharmacophore in drug discovery, contributing to enhanced pharmacokinetic properties such as bioavailability and metabolic stability. tandfonline.com

Table 1: Examples of Bioactive Molecules Containing the Pyrrolidine Framework

| Compound Name | Biological Activity | Reference |

| Nicotine | Antioxidant, anti-inflammatory, antihyperglycemic | nih.gov |

| Scalusamides A | Antimicrobial, antifungal | nih.gov |

| (R)-bgugaine | Antimicrobial, antifungal | nih.gov |

| 1,4-dideoxy-1,4-imino-d-ribitol | Anticancer | nih.gov |

| Aegyptolidine A | Anticancer | nih.gov |

| (+)-Crispine A | Antidepressant, antiplatelet, antileukemic, anticancer | acs.org |

The synthesis of pyrrolidine-containing natural products and related compounds is a significant area of research in organic chemistry. nih.govrsc.org Chemists utilize various synthetic strategies, often starting from simple pyrrole derivatives, to construct these complex polycyclic frameworks. nih.gov The development of stereoselective methods to access functionalized pyrrolidines is of paramount importance for the total synthesis of these intricate molecules. acs.org

Pyrrolidin-2-ylmethanol as a Prominent Chiral Building Block in Enantioselective Synthesis

This compound, often derived from the readily available amino acid proline, is a highly valuable chiral building block in asymmetric synthesis. google.comresearchgate.net Its chirality and the presence of both a secondary amine and a primary alcohol functionality allow it to be used as a versatile precursor for the synthesis of more complex chiral molecules and as a ligand or organocatalyst in enantioselective transformations. google.comresearchgate.net

The use of this compound and its derivatives as organocatalysts has become a powerful tool in modern organic synthesis. researchgate.netscienceopen.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, leading to highly enantioselective carbon-carbon and carbon-heteroatom bond formations. scienceopen.comwikipedia.org For instance, diarylprolinol silyl (B83357) ethers, derived from this compound, have been successfully employed in asymmetric epoxidation and α-heterofunctionalization of carbonyl compounds. researchgate.net

The development of chiral diamines derived from (S)-diphenyl(pyrrolidin-2-yl)methanol has led to efficient catalysts for the enantioselective Michael addition of aldehydes to nitroolefins. researchgate.net These catalysts create a chiral environment that directs the approach of the reactants, resulting in the formation of one enantiomer of the product in high excess.

Table 2: Applications of this compound Derivatives in Enantioselective Synthesis

| Catalyst/Derivative | Reaction Type | Product Type | Reference |

| Bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol | Asymmetric Epoxidation | Chiral Epoxides | researchgate.net |

| (S)-Diphenyl(pyrrolidin-2-yl)methanol | Asymmetric Epoxidation | Chiral Epoxides | researchgate.net |

| (S)-2-(Azidodiphenylmethyl)pyrrolidine | Michael Addition | γ-Nitro Aldehydes | researchgate.net |

| Chiral Diamines from (S)-diphenyl(pyrrolidin-2-yl)methanol | Michael Addition | γ-Nitro Aldehydes | researchgate.net |

The versatility of this compound extends to its use in the synthesis of chiral ligands for metal-catalyzed reactions and as a key intermediate in the synthesis of pharmacologically active compounds. google.comresearchgate.net Its ability to impart stereocontrol makes it an indispensable tool for the preparation of enantiomerically pure drugs and other fine chemicals.

Historical Development and Key Milestones in this compound Research, with Emphasis on Catalysis

The story of this compound in catalysis is deeply intertwined with the rise of organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. A pivotal moment in this area was the discovery of proline-catalyzed asymmetric aldol (B89426) reactions. acs.orgwikipedia.org In the early 1970s, researchers reported the use of proline for intramolecular aldol cyclizations in the synthesis of steroids. illinois.edu This work, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, demonstrated the potential of small organic molecules to induce chirality. wikipedia.orgwikipedia.org

However, the field of organocatalysis, and specifically the use of proline and its derivatives like this compound, did not experience significant expansion until the early 2000s. illinois.edu A key breakthrough was the report of the first proline-catalyzed intermolecular direct asymmetric aldol reaction in 2000. acs.orgillinois.edu This seminal work sparked a renaissance in the field, leading to extensive research into the catalytic applications of proline and its derivatives. illinois.edumagtech.com.cn

Researchers soon began to modify the basic proline scaffold to fine-tune catalytic activity and selectivity. The development of α,α-diaryl-2-pyrrolidinemethanols, such as those reported by Corey and co-workers, was a significant milestone. acs.org These catalysts, often used in the form of their corresponding oxazaborolidines, proved to be highly effective for the enantioselective reduction of ketones. acs.org

Further advancements led to the development of a wide range of organocatalysts derived from this compound for various asymmetric transformations. These include Michael additions, Mannich reactions, α-aminations, and epoxidations. researchgate.netmagtech.com.cn The mechanism of these reactions often involves the formation of a key enamine intermediate between the pyrrolidine catalyst and a carbonyl compound, which then reacts with an electrophile in a stereocontrolled manner. wikipedia.org The development of these catalysts has provided a powerful and environmentally friendly alternative to traditional metal-based catalysts. illinois.edu

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pyrrolidin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVNJUAVDAZWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897460 | |

| Record name | 2-Pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-63-5, 23356-96-9 | |

| Record name | Prolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolinol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023356969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 498-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(pyrrolidin-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (pyrrolidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFG8AY86W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for Pyrrolidin 2 Ylmethanol and Its Structural Analogs

Stereoselective Syntheses of Pyrrolidin-2-ylmethanol and Chiral Derivatives

The stereoselective synthesis of pyrrolidine (B122466) derivatives can be broadly categorized into two main approaches: the functionalization of an existing optically pure cyclic precursor, and the cyclization of an acyclic starting material to form the pyrrolidine ring. mdpi.com Proline and 4-hydroxyproline are common starting materials for the former approach. mdpi.com

A primary and direct route to (S)-pyrrolidin-2-ylmethanol involves the reduction of the naturally occurring amino acid, L-proline, or its derivatives. This transformation has been achieved through various advanced reduction strategies, including the use of metal hydrides and catalytic hydrogenation.

Metal hydrides are powerful reducing agents capable of converting carboxylic acids and their derivatives into alcohols. libretexts.orgadichemistry.com

Lithium Aluminum Hydride (LiAlH₄): As a potent reducing agent, lithium aluminum hydride (LiAlH₄) is highly effective in the reduction of carboxylic acids and esters to primary alcohols. libretexts.orgadichemistry.comwikipedia.org The reduction of L-proline to L-prolinol ((S)-pyrrolidin-2-ylmethanol) using LiAlH₄ in solvents like tetrahydrofuran (THF) is a well-established method. orgsyn.org However, the high reactivity and cost of LiAlH₄ can be drawbacks for large-scale industrial production. google.com The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the proline derivative. libretexts.org

Lithium Borohydride (LiBH₄): Lithium borohydride (LiBH₄) is a stronger reducing agent than sodium borohydride and is capable of reducing esters to alcohols. wikipedia.org While less reactive than LiAlH₄, it offers a safer alternative for certain applications. wikipedia.org The enhanced reactivity of LiBH₄ compared to its sodium counterpart is attributed to the polarization of the carbonyl substrate through complexation with the lithium cation. wikipedia.org

A comparative overview of these metal hydrides in the reduction of proline derivatives is presented below.

| Reducing Agent | Substrate | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | L-Proline, L-Proline Esters | (S)-Pyrrolidin-2-ylmethanol | High reactivity, reduces both carboxylic acids and esters. libretexts.orgadichemistry.comorgsyn.org |

| Lithium Borohydride (LiBH₄) | L-Proline Esters | (S)-Pyrrolidin-2-ylmethanol | Milder than LiAlH₄, reduces esters to alcohols. wikipedia.org |

Catalytic hydrogenation offers a greener and more scalable alternative to metal hydride reductions. Ruthenium-based catalysts have shown promise in the selective hydrogenation of proline derivatives. For instance, the reductive opening of a piperazine (B1678402) ring derivative in the presence of a Ruthenium catalyst under a hydrogen atmosphere has been reported to yield (S)-pyrrolidin-2-ylmethanol. mdpi.comnih.gov Another study investigated the selective hydrogenation of L-proline to L-prolinol over various supported metal catalysts, including Ruthenium-Molybdenum Oxide on Alumina (B75360) (Ru-MoOx/Al₂O₃), in an aqueous phosphoric acid solution. researchgate.net

| Catalyst | Substrate | Product | Reaction Conditions | Yield |

| Ru catalyst | Piperazine derivative | (S)-Pyrrolidin-2-ylmethanol | Hydrogen atmosphere, autoclave | 67% nih.gov |

| Pt-MoOx/Al₂O₃ | L-Proline | L-Prolinol | 20 mg catalyst, 0.20 mmol L-proline, 2.0 cm³ H₂O, 0.20 mmol H₃PO₄, 1.0 MPa H₂, 383 K, 1.5 h | ~80% researchgate.net |

| Ru-MoOx/Al₂O₃ | L-Proline | L-Prolinol | 20 mg catalyst, 0.20 mmol L-proline, 2.0 cm³ H₂O, 0.20 mmol H₃PO₄, 1.0 MPa H₂, 383 K, 1.5 h | ~60% researchgate.net |

The use of readily available, optically pure cyclic precursors, such as L-proline and 4-hydroxyproline, is a cornerstone of pyrrolidine derivative synthesis. mdpi.com This strategy involves the chemical modification of the pyrrolidine ring while preserving the existing stereocenter. mdpi.com The synthesis of various pyrrolidine-containing drugs often begins with these chiral building blocks. mdpi.com For example, the synthesis of a precursor for the drug Pasireotide involves reacting a pyrrolidine derivative with Boc-diaminoethane. mdpi.comnih.gov This approach ensures the production of optically pure compounds with good yields. mdpi.com

An alternative to functionalizing existing chiral rings is the enantioselective cyclization of acyclic precursors. mdpi.com This method constructs the chiral pyrrolidine ring from a non-cyclic starting material, a process that can be achieved through either intramolecular or intermolecular reactions. mdpi.com One innovative approach is the "clip-cycle" strategy, which involves "clipping" an N-protected bis-homoallylic amine with a thioacrylate via an alkene metathesis reaction. whiterose.ac.uk The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk This method has been successfully applied to the synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk

Advanced Reduction Strategies of L-Proline and Related Precursors

Directed Synthesis of Specific Chiral this compound Derivatives

The directed synthesis of specific chiral this compound derivatives often involves multi-step processes starting from protected proline derivatives. A patented process describes the preparation of chiral pyrrolidin-2-yl-methanol derivatives with aryl or heteroaryl substitutions. google.com This synthesis proceeds through an intermediate Weinreb amide, which is then reacted with a Grignard reagent to form an aroyl pyrrolidine derivative. google.com Subsequent removal of the amino protecting group and hydrogenation in the presence of a catalyst, such as palladium on carbon, yields the desired chiral pyrrolidin-2-yl-methanol derivative in high yield and with an optical purity of greater than 95% enantiomeric excess (ee), and preferably greater than 99% ee. google.com

Synthesis of Diarylprolinol Derivatives

Diarylprolinol derivatives, characterized by a pyrrolidine ring with a di-substituted methanol (B129727) group at the 2-position, are pivotal chiral auxiliaries and organocatalysts. Their synthesis often originates from proline, a natural and readily available chiral precursor. The primary methods for their preparation involve nucleophilic additions to proline-derived electrophiles and multi-step pathways designed for structural diversity.

A prominent and direct method for synthesizing α,α-diarylprolinols is the double addition of a Grignard reagent to a proline ester. google.commasterorganicchemistry.com This reaction leverages the high nucleophilicity of organomagnesium compounds to attack the electrophilic carbonyl carbon of the ester.

The mechanism proceeds in a sequential manner. The first equivalent of the Grignard reagent attacks the ester, leading to the formation of a ketone intermediate. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This ketone is typically more reactive than the starting ester, ensuring that it rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent. youtube.commasterorganicchemistry.com The process culminates in a di-alkoxide intermediate, which, upon acidic workup, yields the final tertiary alcohol—the diarylprolinol derivative. pearson.comlibretexts.org For instance, the ethyl ester of L-proline can be reacted with phenylmagnesium bromide to form the corresponding α,α-diphenyl-2-pyrrolidinemethanol. google.com However, this specific process has been noted for its relatively low product yield. google.com An excess of the Grignard reagent is often required to drive the reaction to completion. google.com

A notable example involves the reaction of a carboxanhydride derived from S-proline with phenyl magnesium chloride, which produces (S)-α,α-diphenyl-2-pyrrolidine methanol in a 73% yield. google.com

Table 1: Grignard Addition for Diarylprolinol Synthesis

| Starting Material | Grignard Reagent | Product | Reference |

|---|---|---|---|

| Ethyl ester of L-proline | Phenylmagnesium bromide | α,α-Diphenyl-2-pyrrolidinemethanol | google.com |

More elaborate synthetic strategies for diarylprolinol derivatives employ multi-step convergent and divergent pathways to access a wider range of structural analogs. nih.govresearchgate.net A divergent synthesis strategy allows for the creation of multiple different products from a single, common intermediate. nih.gov In this context, a protected proline derivative can serve as a versatile starting point. By reacting this common intermediate with a variety of different aryl Grignard reagents, a library of diarylprolinols with diverse aromatic substituents can be efficiently generated.

Conversely, a convergent synthesis involves preparing different fragments of the target molecule separately before combining them in the final stages. researchgate.net For diarylprolinol synthesis, this could involve the independent synthesis of a functionalized pyrrolidine core and various aryl moieties, which are then coupled.

Preparation of N-Substituted this compound Variants

The nitrogen atom of the pyrrolidine ring in this compound is a common site for modification, allowing for the synthesis of a vast array of N-substituted variants with tailored properties. These derivatives are crucial in the development of pharmaceuticals and specialized ligands.

A straightforward method for N-substitution is the reaction of this compound (prolinol) with a suitable electrophile. For example, the synthesis of (1-(Pyridin-4-yl)pyrrolidin-2-yl)methanol can be achieved by reacting 4-chloropyridine hydrochloride with an excess of prolinol under microwave irradiation. mdpi.comunife.it

Another synthetic route involves the N-alkylation of a pyrrolidine precursor. The synthesis of the drug Raclopride utilizes (S)-(1-ethylpyrrolidin-2-yl)methanamine as a key building block. mdpi.com This highlights how N-substitution is integral to creating complex, biologically active molecules derived from the basic this compound scaffold. The synthesis of these variants often involves standard organic transformations such as reductive amination or nucleophilic substitution on the pyrrolidine nitrogen.

Table 2: Examples of N-Substituted this compound Synthesis

| Pyrrolidine Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Prolinol | 4-Chloropyridine hydrochloride | (1-(Pyridin-4-yl)pyrrolidin-2-yl)methanol | mdpi.comunife.it |

Strategies for Synthesizing P-Stereogenic Pincer Ligands from this compound

This compound and its derivatives serve as valuable chiral scaffolds for the construction of sophisticated ligands, including P-stereogenic pincer ligands. rsc.orgscispace.com These ligands, which feature a central aromatic ring "pinched" by two donor arms, are of significant interest in asymmetric catalysis. rsc.orgresearchgate.net The inherent chirality of the this compound backbone is used to induce stereoselectivity in the final ligand structure.

A common strategy involves using the this compound derivative as a chiral starting material to introduce stereochemistry at the phosphorus atom. In one reported synthesis, (S)-diphenyl(pyrrolidin-2-yl)methanol is treated with phosphorus trichloride (PCl₃). rsc.orgscispace.com The resulting adduct is then reacted in situ with an imidazolinyl-containing m-phenol derivative. Subsequent palladation, also performed in situ by adding PdCl₂, yields an unsymmetrical Pd(II) pincer complex. rsc.orgscispace.com

The general approach for synthesizing classical P-stereogenic pincer ligands often relies on the condensation of P-stereogenic synthons with halohydrocarbons. rsc.orgscispace.com this compound-derived structures can be incorporated into these synthons, thereby transferring their stereochemical information to the final pincer ligand. This methodology provides an efficient route to synthetically challenging P-stereogenic pincer ligands that are valuable in developing novel metal-based catalysts. rsc.org

Process Optimization for Scalable and High-Yield this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of chiral this compound derivatives necessitates robust and optimized processes that ensure high yields and enantiomeric purity. google.com A significant challenge in many traditional syntheses, such as those starting directly from S-proline, is the potential for generating mixtures of stereoisomers (e.g., erythro/threo mixtures) depending on the reducing agents used. google.com

To address the need for a scalable process, a multi-step synthesis has been developed that proceeds through a Weinreb amide intermediate. google.com This method is designed to produce chiral pyrrolidin-2-yl-methanol derivatives of high purity and in good yields. The key steps are:

Formation of a Weinreb Amide: A protected proline derivative is converted into the corresponding Weinreb amide (an N-methoxy-N-methylamide). This intermediate is particularly useful as it reacts with Grignard reagents to cleanly produce ketones without the complication of double addition that occurs with esters.

Grignard Reaction: The Weinreb amide is reacted with an aryl or heteroaryl Grignard reagent. This step forms an aroyl pyrrolidine derivative.

Deprotection and Hydrogenation: The amino protecting group on the pyrrolidine ring is removed, typically using a strong acid. The resulting intermediate is then hydrogenated in the presence of a suitable catalyst to reduce the ketone, yielding the final chiral pyrrolidin-2-yl-methanol product. google.com

Process optimization for this pathway involves refining purification and isolation techniques. For example, after hydrogenation, the crude product can be concentrated, and the solvent exchanged with a suitable crystallization solvent like n-propyl acetate (B1210297) (n-PrOAc) to induce crystallization of the desired product as a salt (e.g., hydrochloride), which enhances its purity. google.com This controlled crystallization and solvent exchange are critical for achieving the high purity required for pharmaceutical applications. google.com

Table 3: Optimized Scalable Synthesis Steps

| Step | Description | Key Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Weinreb Amide Formation | tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | google.com |

| 2 | Grignard Reaction | Aroyl pyrrolidine derivative | google.com |

Pyrrolidin 2 Ylmethanol and Derivatives As Advanced Chiral Catalysts and Ligands in Asymmetric Transformations

Mechanistic Principles and Catalytic Roles of Pyrrolidin-2-ylmethanol Scaffolds

The catalytic prowess of the this compound scaffold is rooted in its ability to create a well-defined chiral environment around a reactive center. The fundamental mechanistic principle involves the formation of transient intermediates with substrates, wherein the stereochemistry of the pyrrolidine (B122466) ring dictates the facial selectivity of the subsequent bond-forming step. Depending on the modification of the core structure, these scaffolds can operate through several distinct activation modes.

In its role as a ligand or organocatalyst, the pyrrolidine nitrogen is crucial for binding to metals or forming key intermediates like enamines and iminium ions with carbonyl compounds. The adjacent hydroxymethyl group, or derivatives thereof, can act as a steric directing group, shielding one face of the intermediate, and can also participate in secondary interactions, such as hydrogen bonding, to further organize the transition state assembly. This dual functionality is central to achieving high stereoselectivity.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. researchgate.netwikipedia.orgnih.gov After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. Derivatives of this compound have been successfully employed in this capacity, particularly in asymmetric alkylation and aldol (B89426) reactions. researchgate.net

In these applications, the this compound derivative is typically acylated by a carboxylic acid derivative. The resulting amide's enolate is then generated, and the chiral scaffold directs the approach of an electrophile. For instance, 1-propionylated (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol has been studied in asymmetric aldol reactions. The stereochemical outcome is influenced by factors such as the choice of Lewis acid additives (e.g., SnCl₂, Cp₂ZrCl₂, Cp₂TiCl₂) and reaction conditions, which can alter the geometry of the enolate and the transition state, sometimes leading to a reversal of diastereoselectivity. researchgate.net While some propionylated auxiliaries based on this scaffold have shown limited selectivity in aldol reactions with benzaldehyde, they have achieved higher success in alkylation reactions, affording diastereomeric excesses up to 98% in benzylation reactions and 94% in butylation reactions with the use of additives like LiCl and Cp₂ZrCl₂. researchgate.net

The this compound framework serves as an excellent backbone for the design of chiral ligands for transition metal-catalyzed reactions. nih.govmdpi.com The nitrogen and oxygen atoms can act as a bidentate chelate, or the hydroxyl group can be replaced with other donor atoms like phosphorus to create powerful P,N-ligands. These ligands coordinate to a metal center, creating a chiral catalytic species that can induce enantioselectivity in a wide range of transformations.

For example, pyrrolidinyl- and 2-azanorbornyl-phosphinooxazolidines, which are derived from the pyrrolidine scaffold, have been synthesized and used as effective ligands in palladium-catalyzed asymmetric allylic alkylation. capes.gov.br In the reaction of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, these ligands, in combination with a palladium precursor, have generated products with enantiomeric excesses of up to 96%. capes.gov.br The stereochemical outcome is dictated by the chiral pocket created by the ligand around the metal center, which controls the coordination of the substrate and the subsequent nucleophilic attack. The modularity of the this compound structure allows for the synthesis of a variety of ligands, enabling the optimization of catalysts for specific reactions and substrates.

The rise of organocatalysis has highlighted the exceptional utility of this compound derivatives, particularly diarylprolinol silyl (B83357) ethers, as metal-free catalysts. nih.govdntb.gov.ua This field represents a significant advancement in sustainable chemistry, avoiding the use of often toxic and expensive metals. nih.gov The primary mechanism of action for these catalysts in reactions involving carbonyl compounds is through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. nih.govmdpi.com

The secondary amine of the pyrrolidine ring reacts reversibly with a ketone or aldehyde to form an enamine. The chirality of the catalyst ensures that the enamine is formed in a chiral environment. The bulky substituents on the hydroxymethyl group (e.g., diaryl silyl ether groups) effectively shield one face of the enamine, directing the attack of an incoming electrophile to the opposite face with high stereocontrol. beilstein-journals.org Alternatively, in reactions with α,β-unsaturated aldehydes, the catalyst can form an iminium ion, lowering the LUMO of the aldehyde and activating it for nucleophilic attack. Bifunctional catalysts have also been developed where the pyrrolidine moiety activates the nucleophile via enamine formation, while another functional group on the catalyst (e.g., an amide or sulfonamide) activates the electrophile through hydrogen bonding. nih.gov

Diverse Asymmetric Synthetic Reactions Mediated by this compound Catalysts

The versatility of catalysts derived from this compound is demonstrated by their successful application in a wide range of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

The aldol reaction is a cornerstone of organic synthesis, and its asymmetric catalysis has been a major focus of research. Pyrrolidine-based organocatalysts, inspired by the natural amino acid L-proline, have revolutionized this area. Proline itself was famously used in the intramolecular Hajos–Parrish–Eder–Sauer–Wiechert reaction and later by List and Barbas for intermolecular versions. nih.govnih.govwikipedia.org Derivatives of this compound have been developed to improve upon the efficiency and selectivity of these seminal reactions.

These catalysts operate via an enamine mechanism, mimicking Class I aldolase (B8822740) enzymes. nih.govstudylib.net The pyrrolidine amine forms an enamine with a donor ketone, which then attacks an acceptor aldehyde. The stereochemistry of the catalyst dictates the facial selectivity of this attack. Prolinamide-based catalysts, for instance, have been designed where the amide group can participate in hydrogen bonding with the aldehyde, further organizing the transition state to enhance stereoselectivity. nih.gov Tripeptides incorporating a proline residue have also been shown to be highly effective, achieving up to 97% ee in the aldol reaction of isatins with acetone. nih.gov The choice of catalyst, solvent, and additives can be tuned to control both the diastereoselectivity (syn vs. anti) and enantioselectivity of the aldol products. nih.govresearchgate.net

Table 1: Performance of Pyrrolidine-Based Catalysts in Asymmetric Aldol Reactions

| Catalyst Type | Donor | Acceptor | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Prolinamide Thioamide | Cyclohexanone | 4-Nitrobenzaldehyde | 95:5 | 99% (anti) | nih.gov |

| H-Pro-Gly-D-Ala-OH | Acetone | Isatin | N/A | 97% | nih.gov |

| Proline-Threonine Dipeptide | Acetone | 4-Nitrobenzaldehyde | N/A | 72% | nih.gov |

| (S)-2-(Pyrrolidinylmethyl)pyrrolidine | Triketone Substrate | (Intramolecular) | N/A | up to 83% | wikipedia.orgresearchgate.net |

The Michael addition, or conjugate addition, is another vital C-C bond-forming reaction. This compound-derived organocatalysts are highly effective in promoting the asymmetric Michael addition of ketones and aldehydes to nitroolefins, yielding valuable γ-nitrocarbonyl compounds. doi.org

The catalytic cycle is again typically based on enamine activation. The catalyst forms a chiral enamine with the donor carbonyl compound, which then attacks the β-position of the electron-deficient nitroolefin. The stereochemical outcome is controlled by the chiral environment created by the catalyst, which directs the approach of the nitroolefin to the enamine intermediate. Novel bifunctional organocatalysts, such as ((S)-pyrrolidin-2-yl)methyl phenylcarbamate, have been developed where the carbamate (B1207046) NH group is believed to activate the nitroolefin via hydrogen bonding, working in synergy with the enamine activation to achieve exceptional levels of stereocontrol. doi.org These reactions often proceed with high yields and excellent diastereo- and enantioselectivities without the need for additives. doi.org

Table 2: Enantioselective Michael Addition of Ketones to trans-β-Nitrostyrene Catalyzed by ((S)-pyrrolidin-2-yl)methyl phenylcarbamate

| Ketone | Yield | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclohexanone | 96% | >99:1 | >99% | doi.org |

| Cyclopentanone | 95% | >99:1 | >99% | doi.org |

| Acetone | 82% | N/A | 97% | doi.org |

| Acetophenone (B1666503) | 85% | 98:2 | 98% | doi.org |

Chiral Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant is of paramount importance in organic synthesis. This compound derivatives, particularly diarylprolinol silyl ethers, have emerged as highly successful organocatalysts for enantioselective Diels-Alder reactions. rsc.orgmdpi.comrsc.orgrsc.org These catalysts operate through an iminium ion activation mechanism. The secondary amine of the pyrrolidine catalyst condenses with an α,β-unsaturated aldehyde (the dienophile) to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the reaction with the diene.

The bulky diarylmethylsilyl ether group on the catalyst effectively shields one face of the iminium ion, directing the incoming diene to the opposite face and thereby controlling the stereochemical outcome of the cycloaddition. nih.gov This strategy has been successfully applied to a variety of dienes and α,β-unsaturated aldehydes, consistently affording the corresponding cycloadducts with high yields and excellent enantioselectivities. For instance, the reaction between cyclopentadiene (B3395910) and cinnamaldehyde (B126680), catalyzed by a diphenylprolinol silyl ether, yields the corresponding bicyclic product with high diastereo- and enantioselectivity. nih.gov

Table 1: Organocatalytic Asymmetric Diels-Alder Reaction using a this compound Derivative Data compiled from representative studies.

| Dienophile | Diene | Catalyst Loading (mol%) | Exo/Endo Ratio | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Cinnamaldehyde | Cyclopentadiene | 5 | >20:1 (Exo) | 93 (Exo) |

| Acrolein | Cyclopentadiene | 5 | 1:19 (Endo) | 92 (Endo) |

| Crotonaldehyde | Cyclopentadiene | 5 | 1:12 (Endo) | 90 (Endo) |

Stereoselective Additions to Carbonyl and Imine Compounds

The addition of organometallic reagents to the polar π-bonds of carbonyls and imines is a fundamental carbon-carbon bond-forming reaction. Chiral ligands based on this compound are highly effective in rendering these additions stereoselective, providing access to valuable chiral alcohols and amines.

The catalytic enantioselective addition of dialkylzinc reagents to aldehydes is a well-established method for synthesizing optically active secondary alcohols. This compound and its derivatives function as highly effective chiral β-amino alcohol ligands in these reactions. researchgate.net The ligand first reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, arranging the reactants in a rigid, chirally-defined transition state. The alkyl group is subsequently transferred from the zinc atom to one enantiotopic face of the aldehyde carbonyl group.

The high degree of enantioselectivity is attributed to the formation of a stable, chair-like six-membered transition state. The steric hindrance imposed by the ligand's structure dictates the facial selectivity of the nucleophilic attack on the aldehyde. A wide range of aromatic and aliphatic aldehydes have been successfully employed in this reaction, affording the corresponding chiral alcohols in high yields and with excellent enantiomeric excesses. researchgate.net

Table 2: Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes Catalyzed by a this compound Derivative Data based on studies using (S)-α,α-diphenyl-2-pyrrolidinemethanol.

| Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|

| Benzaldehyde | 2 | 95 | 98 | S |

| p-Tolualdehyde | 2 | 92 | 97 | S |

| p-Chlorobenzaldehyde | 2 | 96 | 98 | S |

| Hexanal | 2 | 85 | 96 | S |

The synthesis of chiral propargyl alcohols is of significant interest as they are versatile intermediates in organic synthesis. The asymmetric addition of terminal alkynes to aldehydes, mediated by zinc, can be effectively controlled by chiral ligands. nih.gov Similar to the dialkylzinc additions, amino alcohol ligands derived from this compound can be employed to catalyze the addition of alkynylzinc species to a variety of aldehydes. The reaction typically involves the in-situ formation of the alkynylzinc reagent from a terminal alkyne and a zinc source like diethylzinc or zinc triflate. The chiral ligand then forms a complex that directs the nucleophilic attack of the alkynyl group on the aldehyde, leading to high enantioselectivity.

While the addition of cyanomethylzinc bromide represents another potential pathway to valuable chiral building blocks, its asymmetric catalysis using this compound-based ligands is less commonly reported in the literature compared to dialkyl- and alkynylzinc additions.

Asymmetric Epoxidation of α,β-Enones

Chiral epoxides are highly valuable synthetic intermediates due to the versatile reactivity of the strained three-membered ring. The asymmetric epoxidation of α,β-unsaturated ketones (enones) provides direct access to optically active α,β-epoxy ketones. Derivatives of this compound have been developed as effective organocatalysts for this transformation.

Specifically, bulky diaryl derivatives such as bis(3,5-dimethylphenyl)[(2S)-pyrrolidin-2-yl]methanol have shown excellent performance in the epoxidation of chalcones and related enones. The reaction typically employs a peroxide source, such as hydrogen peroxide, under phase-transfer or homogeneous conditions. The pyrrolidine nitrogen is believed to activate the enone via enamine or iminium ion formation, while the hydroxyl group of the catalyst, along with its bulky substituents, directs the oxidant to one face of the double bond, resulting in high enantioselectivity.

Table 3: Asymmetric Epoxidation of Chalcone Catalyzed by a this compound Derivative Data based on the use of bis(3,5-dimethylphenyl)[(2S)-pyrrolidin-2-yl]methanol.

| Substrate | Catalyst Loading (mol%) | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Chalcone | 20 | H₂O₂ | 95 | 90 |

| 4-Methylchalcone | 20 | H₂O₂ | 93 | 91 |

| 4-Chlorochalcone | 20 | H₂O₂ | 96 | 89 |

Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation is one of the most efficient methods for producing enantiomerically enriched compounds. This compound has been incorporated into various sophisticated ligand architectures for transition metal-catalyzed enantioselective hydrogenations. These ligands coordinate to a metal center (e.g., rhodium, ruthenium, iridium), creating a chiral environment that differentiates the two faces of a prochiral olefin or ketone.

For example, pyrrolidine-oxazoline ligands have been synthesized from proline and chiral amino alcohols for the asymmetric transfer hydrogenation of ketones. In these systems, catalysts derived from [Ru(p-cymene)Cl₂]₂ have demonstrated the ability to reduce acetophenone with moderate to good enantioselectivity. Furthermore, ferrocene-based P,P ligands incorporating a chiral pyrrolidine moiety have been designed for the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent conversions and extremely high levels of enantioselectivity (up to >99.9% ee).

Applications in Asymmetric Polymerization

Asymmetric polymerization is a fascinating field that aims to control the stereochemistry of the main polymer chain, potentially leading to materials with unique chiral properties, such as helical structures. Chiral initiators are often employed in helix-sense-selective polymerizations of achiral monomers like isocyanates and methacrylates. The chirality of the initiator directs the formation of a polymer chain that preferentially adopts either a right-handed (P) or left-handed (M) helical conformation.

Chiral amines and amino alcohols, including derivatives of this compound, are conceptually suitable candidates to act as such initiators. The nucleophilic amine or alkoxide derived from the initiator would attack the monomer to begin chain growth, and the chiral environment at the active chain end would propagate the helical preference. While the principle is well-established for various chiral amines, specific and detailed research findings on the application of this compound itself as a chiral initiator in helix-sense-selective polymerization are not as extensively documented as its roles in other asymmetric transformations.

Exploration of Other Enantioselective Organic Transformations

Beyond the more common applications, this compound and its derivatives, particularly diarylprolinol silyl ethers, have demonstrated considerable efficacy in a variety of other enantioselective organic transformations. These catalysts have proven to be versatile in constructing complex chiral molecules through reactions such as Diels-Alder cycloadditions, epoxidations, and cyclopropanations.

Diels-Alder Reactions: Diarylprolinol silyl ethers have been successfully employed as organocatalysts in enantioselective Diels-Alder reactions. For instance, the reaction between α,β-unsaturated aldehydes and cyclopentadiene, catalyzed by 2-[bis(3,5-bis-trifluoromethylphenyl)triethylsiloxymethyl]pyrrolidine in the presence of trifluoroacetic acid, proceeds with high exo-selectivity and excellent enantioselectivity. acs.org The catalyst's bulky diarylmethyl silyl ether moiety effectively shields one face of the iminium ion intermediate, directing the dienophile to the opposite face and thus controlling the stereochemical outcome. orgsyn.org The electronic nature of the substituents on the aldehyde can influence the reaction rate, with electron-deficient substrates often reacting faster. acs.org

| Aldehyde | Yield (%) | exo/endo ratio | ee (%) (exo) |

|---|---|---|---|

| Cinnamaldehyde | 80 | 85:15 | 97 |

| (E)-2-Hexenal | 85 | 90:10 | 95 |

| (E)-2-Nonenal | 82 | 91:9 | 96 |

Epoxidations: The asymmetric epoxidation of α,β-unsaturated aldehydes is another area where diarylprolinol silyl ethers have been utilized effectively. These catalysts facilitate the formation of chiral epoxides, which are valuable synthetic intermediates. The reaction typically proceeds via an enamine intermediate, which then reacts with an oxidant. The stereoselectivity is governed by the chiral environment created by the catalyst. researchgate.net

Cyclopropanations: this compound derivatives have also been applied as organocatalysts in asymmetric cyclopropanation reactions. These reactions, which form three-membered carbocyclic rings, are valuable for the synthesis of a wide range of biologically active molecules. unl.ptresearchgate.net The catalyst activates the α,β-unsaturated aldehyde towards a nucleophilic attack by a stabilized ylide, leading to the formation of the cyclopropane (B1198618) ring with high stereocontrol. unl.pt

Michael Additions: The asymmetric Michael addition of aldehydes to nitroalkenes is effectively catalyzed by diarylprolinol silyl ethers, yielding γ-nitroaldehydes with high diastereo- and enantioselectivity. orgsyn.org The catalyst forms an enamine intermediate with the aldehyde, which then undergoes a conjugate addition to the nitroalkene. The bulky silyl ether group plays a crucial role in shielding one face of the enamine, thereby dictating the stereochemical outcome of the addition. orgsyn.org The presence of an acidic cocatalyst, such as p-nitrophenol, has been found to significantly accelerate the reaction. orgsyn.org

| Aldehyde | Nitroalkene | Yield (%) | diastereomeric ratio (syn/anti) | ee (%) (syn) |

|---|---|---|---|---|

| Propanal | β-Nitrostyrene | 95 | 95:5 | 99 |

| Butanal | β-Nitrostyrene | 97 | 96:4 | 98 |

| Pentanal | β-Nitrostyrene | 98 | 97:3 | 99 |

Friedel-Crafts Alkylations: Pyrrolidine-based catalysts have also been explored in enantioselective Friedel-Crafts alkylations. For example, the reaction of pyrroles with enals can be catalyzed by chiral imidazolidinones, which share a similar activation mechanism involving iminium ion formation. researchgate.net While specific data for this compound derivatives in this context is less common, the underlying principles of aminocatalysis suggest their potential applicability.

Structure-Activity Relationship Studies in this compound Organocatalysis

The catalytic performance and stereoselectivity of this compound-derived organocatalysts are profoundly influenced by their structural features. Understanding the relationship between the catalyst's structure and its activity is crucial for the rational design of more efficient and selective catalysts.

Impact of Substituent Electronic and Steric Properties on Catalytic Performance and Enantioselectivity

The electronic and steric properties of the substituents on the this compound scaffold, particularly in diarylprolinol silyl ether catalysts, play a pivotal role in determining the outcome of asymmetric transformations.

Electronic Effects: The electronic nature of the substituents on the aryl groups of diarylprolinol ethers can significantly impact the catalyst's activity. Electron-withdrawing groups, such as trifluoromethyl, on the aryl rings of the catalyst decrease the electron density on the nitrogen atom. orgsyn.org This, in turn, lowers the HOMO of the corresponding enamine intermediate, making it less nucleophilic but increases the electrophilicity of the iminium ion intermediate by lowering its LUMO. orgsyn.org This modulation of the catalyst's electronic properties can be harnessed to fine-tune its reactivity for specific applications. For instance, in the Michael addition of aldehydes to nitroalkenes, catalysts with electron-withdrawing groups can enhance the electrophilicity of the iminium ion, leading to improved reaction rates and selectivities. orgsyn.org

Steric Effects: The steric bulk of the substituents, especially the silyl group in diarylprolinol silyl ethers, is a critical factor for achieving high enantioselectivity. A larger silyl group generally leads to better stereochemical control by more effectively blocking one of the enantiofaces of the reactive intermediate. For example, in the Diels-Alder reaction of cinnamaldehyde with cyclopentadiene, a catalyst with a triethylsilyl (TES) group provides higher enantioselectivity than one with a trimethylsilyl (B98337) (TMS) group. acs.org The increased steric hindrance of the TES group creates a more defined chiral pocket around the active site, leading to a more pronounced facial discrimination.

| Catalyst Silyl Group | Yield (%) | exo/endo ratio | ee (%) (exo) |

|---|---|---|---|

| Trimethylsilyl (TMS) | 75 | 82:18 | 92 |

| Triethylsilyl (TES) | 80 | 85:15 | 97 |

The interplay of both electronic and steric effects is crucial. The optimal catalyst for a particular transformation often represents a balance between these two factors to achieve high reactivity and selectivity.

Conformation and Ring Size Effects on Reaction Efficiency and Stereocontrol

The three-dimensional structure of the catalyst, including its conformation and the size of the heterocyclic ring, is fundamental to its ability to induce chirality.

Conformational Effects: The pyrrolidine ring of these catalysts can exist in different puckered conformations, and the preferred conformation can influence the orientation of the substituents that dictate the stereochemical outcome. The formation of the enamine or iminium ion intermediate can also be affected by the conformational biases of the catalyst. Transition state models often suggest that a well-defined, rigid conformation of the catalyst-substrate complex is necessary for high enantioselectivity. researchgate.net However, detailed mechanistic studies on reactions catalyzed by diarylprolinol ethers have indicated that the stereochemical outcome is not always solely determined by the transition state of the stereogenic center-forming step. Instead, the relative stability and reactivity of diastereomeric intermediates formed later in the catalytic cycle can play a crucial role, a phenomenon explained by the Curtin-Hammett principle. nih.govresearchgate.net

Ring Size Effects: The five-membered pyrrolidine ring is a privileged scaffold in organocatalysis, and its specific geometry is often key to its success. Altering the ring size to a four-membered azetidine (B1206935) or a six-membered piperidine (B6355638) ring can significantly impact the catalyst's performance. The conformational flexibility of the ring system changes with its size. Pyrrolidine rings have a favorable balance of rigidity and flexibility, which allows for the formation of a well-defined transition state. Azetidine rings are more strained and rigid, which can alter the bond angles and steric environment around the nitrogen atom. researchgate.netbham.ac.uk Piperidine rings are more flexible and can adopt various chair and boat conformations, which may lead to a less defined transition state and consequently lower enantioselectivity. nih.gov While systematic comparative studies focusing specifically on this compound and its azetidine and piperidine analogues in the same reaction are not extensively documented, the general principles of stereocontrol in aminocatalysis suggest that the five-membered ring of pyrrolidine often provides the optimal scaffold for high stereochemical induction. mdpi.com

Integration of Pyrrolidin 2 Ylmethanol in Medicinal Chemistry and Precursor Synthesis

Pyrrolidin-2-ylmethanol as a Pivotal Precursor for Pharmaceutically Active Compounds

The pyrrolidine (B122466) ring is a common heterocyclic fragment found in numerous FDA-approved drugs. researchgate.net this compound is a key starting material for many of these, providing the necessary chiral scaffold for their synthesis. nih.gov

This compound is instrumental in the synthesis of several well-established pharmaceuticals. The (S)-enantiomer, often referred to as (S)-prolinol, is frequently prepared by the reduction of L-proline. nih.gov This chiral alcohol is then incorporated into the final drug structure through various synthetic steps.

Avanafil: A phosphodiesterase-5 (PDE5) inhibitor used for erectile dysfunction, Avanafil is synthesized using (S)-pyrrolidin-2-ylmethanol. dergipark.org.trallfordrugs.com The synthesis involves the condensation of (S)-hydroxymethyl pyrrolidine with a substituted pyrimidine (B1678525) core structure. nih.govgoogle.comgoogle.com

Raclopride: A selective dopamine (B1211576) D2 receptor antagonist used in positron emission tomography (PET) studies, Raclopride's synthesis involves a derivative of this compound. mdpi.com Specifically, (S)-(-)-2-aminoethyl-1-ethylpyrrolidine is a key intermediate, which is coupled with a substituted benzoic acid derivative to form the final compound. researchgate.netresearchgate.netnih.gov

Elbasvir: An inhibitor of the hepatitis C virus (HCV) NS5A replication complex, Elbasvir synthesis utilizes (S)-prolinol. nih.govgoogle.com The prolinol is oxidized to the corresponding aldehyde, which then undergoes condensation to form a crucial bromo-imidazole pyrrolidine intermediate essential for constructing the final Elbasvir molecule. nih.govresearchgate.net

Pasireotide: A somatostatin (B550006) analog used to treat Cushing's disease, Pasireotide is a synthetic cyclic hexapeptide. mdpi.comnih.gov Its synthesis involves a pyrrolidine derivative as one of the key building blocks in the peptide chain assembly. nih.govmdpi.com

Eletriptan: An anti-migraine drug that acts as a serotonin (B10506) receptor agonist, Eletriptan's chemical structure is (R)-5-[2(phenylsulfonyl)ethyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole. nih.govusp.org The synthesis involves intermediates derived from the (R)-enantiomer of the pyrrolidine scaffold. nih.govresearchgate.netnewdrugapprovals.org

| Drug Name | Therapeutic Class | Role of this compound Precursor |

|---|---|---|

| Avanafil | PDE5 Inhibitor | (S)-pyrrolidin-2-ylmethanol is a key reactant, condensed with the pyrimidine core. nih.govgoogle.com |

| Raclopride | Dopamine D2 Antagonist (PET Ligand) | Synthesized using (S)-(-)-2-aminoethyl-1-ethylpyrrolidine, a derivative of the pyrrolidine scaffold. mdpi.comresearchgate.net |

| Elbasvir | HCV NS5A Inhibitor | (S)-prolinol is oxidized to an aldehyde to form a key imidazole-pyrrolidine intermediate. nih.gov |

| Pasireotide | Somatostatin Analog | A pyrrolidine derivative serves as a critical component in the cyclic hexapeptide structure. nih.govmdpi.com |

| Eletriptan | Anti-migraine (Serotonin Agonist) | The synthesis is based on an (R)-N-methylpyrrolidin-2-ylmethyl indole (B1671886) intermediate. nih.gov |

The pyrrolidine ring is a core structure in many natural alkaloids and other bioactive compounds. mdpi.com this compound, as a readily available chiral molecule, provides a strategic starting point for the synthesis of analogs of these natural products. Its defined stereochemistry is crucial for creating compounds that can interact specifically with biological targets, mimicking or improving upon the activity of the natural counterparts. The versatility of its hydroxyl group allows for a wide range of chemical modifications, enabling the construction of diverse and complex molecular scaffolds for biological screening.

Research into this compound Derivatives for Novel Therapeutic Applications

Beyond its role as a precursor for established drugs, derivatives of this compound are actively being researched for new therapeutic uses across various disease areas.

Derivatives of the pyrrolidine scaffold are being explored as potential treatments for neurodegenerative conditions like Alzheimer's disease. Research has shown that certain novel pyrrolidine-2-one derivatives, which can be synthesized from this compound, exhibit neuroprotective effects. nih.gov In studies using mouse models with scopolamine-induced cognitive impairment, these derivatives were found to mitigate behavioral and biochemical changes, with effects comparable to the established drug donepezil. nih.govnih.gov The mechanism of action is linked to the inhibition of acetylcholinesterase (AChE) and reduction of oxidative stress, both of which are key pathological factors in Alzheimer's disease. nih.gov

This compound has been incorporated into novel molecular structures to explore their potential as antimicrobial agents. Specifically, derivatives have been synthesized and tested for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Indolizine (B1195054) Derivatives: Novel indolizine derivatives incorporating the [1-(3-nitropyridin-2-yl)pyrrolidin-2-yl]methanol moiety were synthesized and screened for their in-vitro antimycobacterial activity. Several of these compounds showed significant activity against the M. tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 6.25 µg/mL.

Thiazole Derivatives: Polyfunctionalized derivatives containing thiazole, coumarin, and pyrrolidine moieties have also been investigated. These compounds exhibited antimycobacterial activity against the M. tuberculosis H37Rv strain with MIC values in the range of 31.25–125 µg/cm³. researchgate.net

| Derivative Class | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]pyrazine Incorporated Indolizines | M. tuberculosis H37Rv | 1.6 - 6.25 µg/mL | |

| Polyfunctionalized Thiazole-Coumarin-Pyrrolidines | M. tuberculosis H37Rv | 31.25 - 125 µg/cm³ | researchgate.net |

The pyrrolidine scaffold is a significant area of research for the development of new anticancer and antidiabetic agents due to its prevalence in biologically active molecules. researchgate.netnih.gov

Anticancer Activity: A wide variety of synthetic pyrrolidine compounds have demonstrated significant anticancer activity against numerous cancer cell lines. nih.gov For instance, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid, when converted to 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, showed enhanced activity against human A549 lung epithelial cells. mdpi.com Other studies on diphenylamine-pyrrolidin-2-one-hydrazone derivatives have identified compounds with promising activity against melanoma and prostate cancer cell lines. nih.gov

Antidiabetic Activity: Pyrrolidine derivatives are being investigated as inhibitors of α-amylase and α-glucosidase, enzymes that are crucial in carbohydrate metabolism and are key targets for managing type-2 diabetes. nih.gov In one study, a series of rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] showed good α-amylase inhibition, with IC₅₀ values ranging from 1.49 to 3.06 µM. nih.gov Another study involving N-Boc proline amides identified a 4-methoxy analogue with noteworthy inhibitory activity against both α-amylase (IC₅₀ = 26.24 µg/mL) and α-glucosidase (IC₅₀ = 18.04 µg/mL). nih.gov

| Therapeutic Area | Derivative Class | Key Finding / Activity | Reference |

|---|---|---|---|

| Anticancer | 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | Azole derivatives showed enhanced activity against A549 lung cancer cells. | mdpi.com |

| Anticancer | Diphenylamine-pyrrolidin-2-one-hydrazones | Promising activity against melanoma (IGR39) and prostate (PPC-1) cancer cell lines. | nih.gov |

| Antidiabetic | Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] | α-amylase inhibition with IC₅₀ values from 1.49 to 3.06 µM. | nih.gov |

| Antidiabetic | N-Boc proline amides | Inhibition of α-amylase (IC₅₀ = 26.24 µg/mL) and α-glucosidase (IC₅₀ = 18.04 µg/mL). | nih.gov |

Studies on Interactions with Biological Targets (e.g., Enzymes, Receptors, Ion Channels)

The pyrrolidine ring, the core scaffold of this compound, is a privileged structure in medicinal chemistry, frequently found in compounds designed to interact with a wide array of biological targets. nih.gov The non-planarity of the saturated ring allows for a three-dimensional exploration of pharmacophore space, which is crucial for specific and high-affinity binding to proteins. nih.gov Research has demonstrated that derivatives incorporating the this compound moiety or the broader pyrrolidine framework can exhibit significant interactions with enzymes, receptors, and ion channels.

Interactions with Enzymes

The pyrrolidine scaffold is integral to the structure of numerous enzyme inhibitors. mdpi.com By modifying the substituents on the pyrrolidine ring, researchers can fine-tune the inhibitory potency and selectivity of these compounds. nih.gov

α-Amylase and α-Glucosidase: These enzymes are key targets in the management of type-2 diabetes as they are involved in carbohydrate metabolism. nih.gov Studies on a series of pyrrolidine derivatives revealed significant inhibitory activity against both enzymes. For instance, a 4-methoxy analogue of an N-Boc proline amide showed noteworthy inhibition of both α-amylase and α-glucosidase. nih.gov Molecular docking studies suggest that these pyrrolidine compounds establish effective binding within the active sites of these enzymes. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Pyrrolidine derivative (4-methoxy analogue 3g) | α-Amylase | 26.24 µg/mL |

| Pyrrolidine derivative (4-methoxy analogue 3g) | α-Glucosidase | 18.04 µg/mL |

| Pyrrolidine derivative (3a) | α-Amylase | 36.32 µg/mL |

| Pyrrolidine derivative (3f) | α-Glucosidase | 27.51 µg/mL |

N-Acylethanolamine Acid Amidase (NAAA): NAAA is an enzyme involved in the degradation of fatty acid ethanolamides, such as palmitoylethanolamide (B50096) (PEA), which has roles in inflammation and pain modulation. rsc.org Structure-activity relationship (SAR) studies of pyrrolidine amide derivatives have identified them as potential NAAA inhibitors. Research indicated that small, lipophilic substituents at the 3-phenyl position were optimal for potency. rsc.org

Proline Dehydrogenase (PRODH): This enzyme catalyzes the first step in proline catabolism and is a target in cancer research due to its role in the metabolic reprogramming of tumor cells. rsc.org A study of proline-like compounds, which are structurally analogous to this compound's precursor, identified several competitive inhibitors of PRODH. Crystal structures confirmed that these inhibitors bind in the proline substrate site. rsc.org

Other Enzymes: The pyrrolidine fragment is a key component in a variety of established enzyme-inhibiting drugs. mdpi.com Examples include Captopril, which inhibits the angiotensin-converting enzyme (ACE), and Avanafil, an inhibitor of phosphodiesterase-5 (PDE-5). mdpi.com Additionally, pyrrolidine-containing compounds like Asunaprevir are known to inhibit the hepatitis C virus enzyme serine protease NS3. mdpi.com

Interactions with Receptors

Pyrrolidine derivatives have been extensively studied as ligands for a diverse range of cellular receptors, demonstrating the scaffold's versatility in targeting the central nervous system and other biological systems.

Endothelin Receptors: Endothelins are peptides that bind to ET(A) and ET(B) receptors, mediating effects like vasoconstriction and cell proliferation. nih.gov The pyrrolidine carboxylic acid A-127722 is a potent and selective ET(A) receptor antagonist. Further investigation into the SAR of 2-substituted pyrrolidines revealed that adding alkyl groups at this position could enhance ET(A) selectivity significantly, with some compounds showing nearly 19,000-fold selectivity over the ET(B) receptor. nih.gov

Histamine (B1213489) H3 Receptors: A series of novel substituted pyrrolidines have been characterized as high-affinity antagonists for the histamine H3 receptor. nih.gov These compounds were found to effectively penetrate the central nervous system and occupy the target receptor in the brain. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): Compounds containing the pyrrolidine structure have been shown to interact with the cholinergic system, particularly nAChRs, which are vital for cognitive functions. A series of benzofurans with an N-methyl-2-pyrrolidinyl group demonstrated high affinity and selectivity for the α4β2 subtype of nAChRs. researchgate.net

Sigma Receptors: While not direct pyrrolidine derivatives, structurally similar (piperazin-2-yl)methanol compounds have been shown to possess high affinity for sigma-1 (σ₁) receptors. researchgate.net In one series, a p-methoxybenzyl substituted piperazine (B1678402) derivative displayed the highest affinity. researchgate.net

| Compound Class/Example | Target Receptor | Key Finding |

|---|---|---|

| 2-Alkyl-substituted Pyrrolidines | Endothelin A (ETA) | Up to 19,000-fold selectivity over ETB receptor. nih.gov |

| Substituted Pyrrolidines | Histamine H₃ | Identified as high-affinity antagonists. nih.gov |

| Pyrrolidinyl Benzofurans | Nicotinic Acetylcholine (α4β2) | Act as selective ligands. researchgate.net |

| (Piperazin-2-yl)methanol derivative (3d) | Sigma-1 (σ₁) | High affinity with a Ki of 12.4 nM. researchgate.net |

Interactions with Ion Channels

The interaction of this compound and its derivatives with ion channels is an emerging area of research. The presence of the hydroxymethyl group, which imparts alcohol-like properties, suggests potential mechanisms of interaction with ligand-gated ion channels. nih.gov

Transient Receptor Potential Vanilloid 3 (TRPV3): TRPV3 is a calcium- and sodium-permeable ion channel implicated in pain sensation and skin disorders. nih.gov A detailed study reported the development of potent and selective TRPV3 antagonists featuring a pyridinyl methanol (B129727) moiety, which is structurally related to this compound. Systematic optimization of a lead compound resulted in a novel antagonist that demonstrated a favorable preclinical profile in pain models. nih.gov

Pentameric Ligand-Gated Ion Channels (pLGICs): General studies on the effects of alcohols on pLGICs, such as nAChRs, have shown that these molecules can modulate channel function. nih.gov Short-chain alcohols often potentiate channel activity, while long-chain alcohols can be inhibitory. This phenomenon, known as the "alcohol cutoff," supports the existence of discrete binding sites within the channel protein where molecules like this compound could potentially interact. These interactions often occur in water-filled transmembrane cavities. nih.gov While direct evidence for this compound is not established, the principles of alcohol modulation of ion channels provide a framework for its potential activity. nih.gov

In Depth Mechanistic Investigations and Computational Chemical Analysis of Pyrrolidin 2 Ylmethanol Systems

Elucidation of Reaction Mechanisms in Pyrrolidin-2-ylmethanol-Catalyzed Processes

The catalytic prowess of this compound is rooted in its ability to activate substrates through the formation of key reactive intermediates. The stereochemical outcome of these reactions is often dictated by a delicate balance of noncovalent interactions within the transition state.

This compound, as a secondary amine, facilitates catalysis primarily through two key pathways: enamine and iminium ion formation. In reactions with carbonyl compounds, the catalyst reacts to form a nucleophilic enamine intermediate. This activation mode is central to processes like asymmetric aldol (B89426) and Michael additions. researchgate.net

Computational studies on analogous pyrrolidine-catalyzed reactions have provided insight into the relative energetics of these pathways. For instance, in the Michael addition between propanal and methyl vinyl ketone catalyzed by pyrrolidine (B122466), density functional theory (DFT) calculations have shown that the enamine pathway is generally favored over pathways involving iminium intermediates. researchgate.net The generation of the iminium ion was found to be less favored kinetically compared to the formation of the enamine. researchgate.net This suggests that for many reactions involving aldehyde or ketone substrates, the enamine mechanism is the predominant operative pathway.

The characterization of these transient species is often accomplished through a combination of experimental techniques, such as NMR spectroscopy and mass spectrometry, and computational modeling, which can provide detailed geometric and electronic structures of the intermediates.

The high degree of stereocontrol exerted by this compound-derived catalysts is a result of a complex interplay of noncovalent interactions (NCIs) in the transition state. These interactions, while individually weak, collectively create a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer.

Hydrogen bonding is a critical factor in orienting the substrates and stabilizing the transition state. The hydroxyl group of this compound can act as a hydrogen bond donor, interacting with the substrate or a cocatalyst to create a more rigid and ordered transition state assembly. Computational studies on (R)-2-pyrrolidinemethanol have highlighted the significance of both intra- and inter-molecular hydrogen bonding, with O-H···O and N-H···O interactions playing a role in the molecule's conformational preferences and aggregation state. researchgate.net

London dispersion interactions , a type of van der Waals force, are also increasingly recognized as crucial for stereocontrol, particularly in systems with extended aromatic moieties. mit.edunih.gov These attractive forces, though often considered weak, can significantly influence the facial selectivity of a reaction by favoring a transition state where the interacting fragments have a larger contact surface area.

The synergy of these noncovalent interactions creates a well-defined chiral pocket that effectively shields one face of the reactive intermediate, thereby dictating the stereochemical outcome of the C-C bond formation.

The catalytic cycle of a this compound-catalyzed reaction typically begins with the activation of the carbonyl substrate. As established, this primarily occurs through the formation of an enamine intermediate, which increases the nucleophilicity of the α-carbon.

The catalyst itself is activated through its secondary amine functionality, which readily participates in the reversible formation of the enamine or iminium ion. The hydroxymethyl substituent plays a crucial role in establishing the chiral environment through the aforementioned noncovalent interactions.

While direct mechanistic studies on this compound are part of a broader understanding of proline and its derivatives, the general principles of substrate and catalyst activation are considered to be analogous. researchgate.net The catalytic cycle can be summarized as follows:

Enamine Formation: The this compound catalyst reacts with a carbonyl substrate to form a chiral enamine intermediate.

Stereoselective C-C Bond Formation: The enamine attacks an electrophile, with the stereochemistry being controlled by the chiral environment established by the catalyst.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.

Advanced Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of catalytic systems. Methods such as Density Functional Theory (DFT) provide detailed insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity.

DFT calculations have been successfully employed to predict the enantioselectivity of reactions catalyzed by pyrrolidine derivatives. researchgate.net By calculating the energies of the transition states leading to the different stereoisomers, the enantiomeric excess (ee) of a reaction can be predicted. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects.

For example, in proline-catalyzed aldol reactions, DFT calculations have been used to analyze the transition state structures and explain the observed stereoselectivities. researchgate.net These studies have shown that the preferred transition state is stabilized by a network of hydrogen bonds and favorable steric interactions. The computational models often align well with experimental results, providing a powerful predictive tool for catalyst design and optimization.

Table 1: Representative Energy Differences in Catalytic Transition States Calculated by DFT

| Reaction Type | Catalyst System | Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| Aldol Reaction | Proline Analog | TS-(R) | 0.0 | R |

| Aldol Reaction | Proline Analog | TS-(S) | +2.5 | - |

| Michael Addition | Pyrrolidine | TS-re | 0.0 | R |

| Michael Addition | Pyrrolidine | TS-si | +1.8 | - |

Note: The data in this table is illustrative and based on typical findings from DFT studies on related catalyst systems. Actual values will vary depending on the specific reactants, catalyst, and computational method.

The conformational flexibility of the pyrrolidine ring and its substituents is a key determinant of catalytic activity and selectivity. A thorough conformational analysis is therefore essential for understanding the behavior of this compound and its derived intermediates.

Computational studies have revealed that the pyrrolidine ring can adopt several low-energy conformations, often described by the puckering of the five-membered ring. researchgate.net A study on (R)-2-pyrrolidinemethanol using DFT identified four stable conformers, with the relative populations being influenced by intra- and inter-molecular hydrogen bonding. researchgate.net